Balaglitazone - 199113-98-9

Balaglitazone

Catalog Number: EVT-260892
CAS Number: 199113-98-9
Molecular Formula: C20H17N3O4S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balaglitazone (DRF-2593) is a synthetically derived compound classified as a thiazolidinedione. [, , ] It is considered a second-generation peroxisome proliferator-activated receptor gamma (PPARγ) agonist with partial agonistic properties. [] In the realm of scientific research, balaglitazone serves as a valuable tool for investigating PPARγ-mediated pathways and their implications in various biological processes.

Future Directions
  • Selective PPAR Modulation: Further research could explore the potential of balaglitazone as a lead compound for developing novel, selective PPAR modulators. [, ] Designing molecules that target specific PPAR subtypes or possess tailored pharmacological profiles could lead to improved therapeutic strategies for diseases like diabetes, metabolic syndrome, and cancer.

Pioglitazone

Relevance: Pioglitazone is frequently compared to Balaglitazone in studies investigating the efficacy and safety profiles of different PPARγ agonists. While both are thiazolidinediones and activate PPARγ, they differ in their binding affinities and downstream effects. Balaglitazone is considered a partial PPARγ agonist, whereas Pioglitazone is a full agonist [, , ]. This difference in agonistic activity translates to variations in their side effect profiles, with Balaglitazone generally demonstrating a more favorable profile regarding fluid retention and cardiac risks [, , ]. Several studies directly compare their effects on glycemic control, water retention, and musculoskeletal effects [, ].

Troglitazone

Relevance: Troglitazone represents an early example of a thiazolidinedione PPARγ agonist, highlighting both the therapeutic potential and potential safety concerns associated with this class of drugs. Its withdrawal from the market due to liver toxicity [] underscores the need for safer alternatives, driving research into second-generation thiazolidinediones like Balaglitazone and exploring partial PPARγ agonists as potentially safer alternatives [].

Ciglitazone

Relevance: Ciglitazone's development as a PPARγ agonist and subsequent discontinuation due to toxicity [] further emphasizes the need for safer and more effective antidiabetic agents. This underscores the relevance of researching and developing compounds like Balaglitazone, aiming to achieve a better balance between efficacy and safety.

Farglitazar

Relevance: The research on Farglitazar underscores the challenges in developing PPAR agonists with an acceptable safety profile []. While it demonstrated efficacy in addressing both glucose and lipid metabolism, the safety concerns halted its progress. This highlights the ongoing need for novel PPAR modulators, like Balaglitazone, with a reduced risk of adverse events.

Ragaglitazar

Relevance: Ragaglitazar, another drug developed by Dr. Reddy's Laboratories alongside Balaglitazone, exemplifies the challenge of translating preclinical efficacy into successful clinical application, particularly regarding safety []. While it initially showed promise as a dual PPAR agonist, the side effects observed in later-stage trials led to its discontinuation, emphasizing the need for continued research into safer and more tolerable PPAR modulators.

Overview

Balaglitazone is a novel compound classified as a thiazolidinedione, which acts primarily as an agonist for peroxisome proliferator-activated receptors, particularly PPAR gamma. It has been investigated for its potential therapeutic effects in managing conditions such as type 2 diabetes and metabolic syndrome. The compound's structure incorporates unique heterocyclic elements, enhancing its biological activity and specificity towards PPAR targets.

Source

Balaglitazone was developed as part of ongoing research into thiazolidinedione derivatives, aiming to improve the efficacy and safety profile compared to existing agents in this class. It is often referenced under the code name DRF 2593 in scientific literature and studies related to metabolic disorders and cardiovascular health .

Classification

Balaglitazone falls under the category of synthetic organic compounds, specifically within the thiazolidinedione class. These compounds are known for their role in insulin sensitization and have been utilized in the treatment of diabetes due to their ability to modulate glucose metabolism and adipocyte differentiation .

Synthesis Analysis

The synthesis of Balaglitazone involves several key methodologies that leverage various organic reactions to construct its complex molecular framework.

Methods

  1. Conventional Synthesis: Initial methods for synthesizing thiazolidinediones typically involve the reaction of α-chloroacetic acid with thiourea, followed by cyclization and further functionalization steps .
  2. Sonochemical Techniques: Recent advancements have introduced sonochemical methods that utilize ultrasound to enhance reaction rates and yields, allowing for milder reaction conditions and reduced reaction times .
  3. Enzymatic and Photocatalytic Approaches: Innovative strategies combining enzymatic catalysis with photocatalysis have also been explored, leading to efficient synthesis pathways for functionalized quinazolinones, which may relate to Balaglitazone's structural components .

Technical Details

The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and the presence of catalysts or reagents that facilitate the formation of key intermediates. For instance, reactions often take place in ethanol or water under reflux conditions to ensure complete conversion of starting materials into desired products .

Molecular Structure Analysis

The molecular structure of Balaglitazone is characterized by its thiazolidinedione core, which is essential for its biological activity.

Structure

  • Chemical Formula: C15_{15}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 302.35 g/mol
  • Structural Features: The compound features a thiazolidine ring fused with a quinazoline moiety, contributing to its binding affinity for PPAR gamma receptors.

Data

Crystallographic studies reveal specific bond angles and lengths that are critical for understanding how Balaglitazone interacts with its biological targets. The compound's three-dimensional conformation plays a significant role in its pharmacological properties .

Chemical Reactions Analysis

Balaglitazone undergoes various chemical reactions that are pivotal for its synthesis and functionalization.

Reactions

  1. Formation of Thiazolidinedione Core: The initial step involves the formation of the thiazolidinedione structure through condensation reactions between thioketones and carbonyl compounds.
  2. Functionalization: Subsequent reactions may include alkylation or acylation processes that introduce additional functional groups necessary for enhancing biological activity.
  3. Stability Studies: Understanding the stability of Balaglitazone under different pH conditions helps in optimizing formulations for clinical use.

Technical Details

Reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield at each stage of synthesis .

Mechanism of Action

Balaglitazone exerts its effects primarily through activation of PPAR gamma receptors.

Process

  1. Binding Affinity: Upon administration, Balaglitazone binds to the ligand-binding domain of PPAR gamma, triggering conformational changes that promote transcriptional activity.
  2. Gene Regulation: This activation leads to the modulation of genes involved in glucose metabolism, lipid storage, and inflammation, contributing to improved insulin sensitivity.
  3. Clinical Implications: The mechanism also suggests potential benefits in reducing cardiovascular risks associated with metabolic disorders .

Data

Studies indicate that Balaglitazone demonstrates partial agonist activity at PPAR gamma, which can mitigate adverse effects commonly associated with full agonists while retaining therapeutic benefits .

Physical and Chemical Properties Analysis

Balaglitazone's physical and chemical properties are crucial for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of thiazolidinediones, particularly in nucleophilic substitution reactions.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide insights into functional groups and molecular interactions critical for drug design .

Applications

Balaglitazone has significant potential applications in scientific research and clinical settings:

  1. Diabetes Management: As a PPAR gamma agonist, it is primarily investigated for its role in enhancing insulin sensitivity among diabetic patients.
  2. Metabolic Syndrome Treatment: Its ability to modulate lipid profiles makes it a candidate for treating metabolic syndrome.
  3. Research Tool: Used in studies aimed at understanding PPAR signaling pathways and their implications in various metabolic diseases.

Properties

CAS Number

199113-98-9

Product Name

Balaglitazone

IUPAC Name

5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26)

InChI Key

IETKPTYAGKZLKY-UHFFFAOYSA-N

SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Solubility

Soluble in DMSO, not in water

Synonyms

Balaglitazone; DRF-2593; NNC-61-0645; NNC-61-2344; NN-2344; NNC-610645; NNC-612344.

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.